Dapaconazole
Overview
Description
Dapaconazole is an antifungal agent that has been used in trials studying the treatment of Tinea Pedis . It has a molecular formula of C19H15Cl2F3N2O and a molecular weight of 415.2 g/mol .
Molecular Structure Analysis
The IUPAC name for Dapaconazole is 1-[2-(2,4-dichlorophenyl)-2-[[4-(trifluoromethyl)phenyl]methoxy]ethyl]imidazole . Its InChI and Canonical SMILES strings provide a textual representation of its molecular structure .
Chemical Reactions Analysis
Dapaconazole has been found to inhibit all isoforms of the Cytochrome P450 enzyme, including CYP1A2, CYP2A6, 2C8, 2C9, 2C19, 2D6, and 3A4 . This inhibition is key to its antifungal activity.
Physical And Chemical Properties Analysis
Dapaconazole has a molecular weight of 415.2 g/mol and a molecular formula of C19H15Cl2F3N2O . It has a XLogP3 value of 5.6, indicating its lipophilicity . It has no hydrogen bond donors and five hydrogen bond acceptors .
Scientific Research Applications
Treatment of Pityriasis Versicolor : Dapaconazole tosylate has been shown to be effective in treating Pityriasis versicolor (PV). A study compared its efficacy to ketoconazole, revealing that dapaconazole achieved clinical and mycological cure in a significant proportion of patients with a good safety profile (Gobbato et al., 2015).
Drug-Drug Interactions : Research predicted dapaconazole's clinical drug-drug interactions (DDIs) over the main Cytochrome P450 (CYP) isoenzymes. The study used both static and dynamic models, finding that dapaconazole is a weak to strong inhibitor of various CYP isoenzymes, which is important for assessing potential interactions in clinical scenarios (Antunes et al., 2022).
Quantification in Human Plasma : A method based on high-performance liquid chromatography coupled to tandem mass spectrometry (HPLC-MS/MS) was developed for determining dapaconazole in human plasma. This method, used in a phase I study of topical administration, highlights the drug's pharmacokinetics and potential for further clinical application (de Moraes et al., 2014).
Future Directions
Dapaconazole has been used in trials studying the treatment of Tinea Pedis . The results of these studies may guide future research and clinical use of Dapaconazole . Further studies are needed to fully understand its mechanism of action, potential drug-drug interactions, and long-term safety profile .
properties
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-2-[[4-(trifluoromethyl)phenyl]methoxy]ethyl]imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2F3N2O/c20-15-5-6-16(17(21)9-15)18(10-26-8-7-25-12-26)27-11-13-1-3-14(4-2-13)19(22,23)24/h1-9,12,18H,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAHXHWSMYFWGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dapaconazole | |
CAS RN |
1269726-67-1 | |
Record name | Dapaconazole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1269726671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dapaconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11985 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DAPACONAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2976538CX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.